

# Navigating the Hazard Profile of 2-Bromopyrazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromopyrazine

Cat. No.: B1269915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromopyrazine** is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide array of pharmaceutical agents. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and for the toxicological assessment of novel drug candidates. This technical guide provides an in-depth overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for **2-Bromopyrazine**, details the standardized experimental protocols for hazard determination, and explores its potential metabolic pathways.

## GHS Hazard Classification of 2-Bromopyrazine

**2-Bromopyrazine** is classified as a hazardous substance under the GHS. The following table summarizes its hazard classifications and corresponding statements.

| Hazard Class                                     | Category   | Hazard Statement                             | Pictogram                                                                          | Signal Word |
|--------------------------------------------------|------------|----------------------------------------------|------------------------------------------------------------------------------------|-------------|
| Acute Toxicity, Oral                             | Category 4 | H302: Harmful if swallowed[1][2]             |  | Warning     |
| Skin Corrosion/Irritation                        | Category 2 | H315: Causes skin irritation[1][2]           |  | Warning     |
| Serious Eye Damage/Eye Irritation                | Category 1 | H318: Causes serious eye damage[1][2]        |  | Danger      |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |  | Warning     |

## Quantitative Data and GHS Classification Criteria

While specific experimental data for **2-Bromopyrazine**, such as LD50 values, are not readily available in the public domain, the GHS classifications are determined based on standardized testing protocols. The following tables outline the criteria used for classification in each of the relevant hazard categories.

### Acute Oral Toxicity

The classification for acute oral toxicity is based on the LD50 (median lethal dose) value obtained from studies typically conducted in rats.

| GHS Category | LD50 (mg/kg body weight) |
|--------------|--------------------------|
| 1            | ≤ 5                      |
| 2            | > 5 and ≤ 50             |
| 3            | > 50 and ≤ 300           |
| 4            | > 300 and ≤ 2000         |
| 5            | > 2000 and ≤ 5000        |

**2-Bromopyrazine**'s classification as Category 4 indicates that its oral LD50 is between 300 and 2000 mg/kg.

## Skin Irritation

Skin irritation is assessed by observing the effects of the substance on the skin of test animals, typically rabbits. The scoring of erythema (redness) and edema (swelling) determines the classification.

| GHS Category        | Criteria                                                                                                                                      |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| 1 (Corrosion)       | Destruction of skin tissue, or visible necrosis through the epidermis and into the dermis, in at least one tested animal.                     |
| 2 (Irritation)      | Mean score of $\geq 2.3$ and $\leq 4.0$ for erythema or edema in at least 2 of 3 tested animals from graded readings at 24, 48, and 72 hours. |
| 3 (Mild Irritation) | Mean score of $\geq 1.5$ and $< 2.3$ for erythema or edema in at least 2 of 3 tested animals.                                                 |

The Category 2 classification for **2-Bromopyrazine** signifies that it produces reversible inflammatory changes at the site of application.

## Serious Eye Damage/Eye Irritation

This classification is based on the effects observed in the eyes of test animals, also typically rabbits. The severity and reversibility of eye lesions are the determining factors.

| GHS Category           | Criteria                                                                                                                                  |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| 1 (Serious Eye Damage) | Production of tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days of application. |
| 2A (Irritation)        | Production of changes in the eye which are fully reversible within 21 days.                                                               |
| 2B (Mild Irritation)   | Production of changes in the eye which are fully reversible within 7 days.                                                                |

**2-Bromopyrazine**'s classification as Category 1 indicates a risk of irreversible damage to the eye.

## Experimental Protocols

The GHS hazard classifications are based on data generated from internationally recognized and standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

## Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines describe three distinct methods for assessing acute oral toxicity: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).

- Principle: A single dose of the substance is administered orally to a group of fasted animals (usually rats).
- Methodology:
  - Dose Selection: A starting dose is selected based on existing information or a sighting study.

- Administration: The substance is administered by gavage.
- Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
- Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

## In Vivo Skin Irritation Testing (OECD Guideline 404)

- Principle: The potential for a substance to cause skin irritation is assessed by applying it to the shaved skin of a rabbit.
- Methodology:
  - Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin under a gauze patch.
  - Exposure: The patch is left in place for 4 hours.
  - Observation: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours.
  - Scoring: The severity of the skin reactions is graded on a scale of 0 to 4.

## In Vivo Eye Irritation Testing (OECD Guideline 405)

- Principle: The potential for a substance to cause eye irritation or damage is evaluated by instilling it into the conjunctival sac of a rabbit's eye.
- Methodology:
  - Application: A single dose (0.1 mL for liquids or 0.1 g for solids) is applied to one eye of the animal. The other eye serves as a control.
  - Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 21 days.

- Scoring: The severity of the lesions is graded according to a standardized scoring system.

## Potential Metabolic Pathway of 2-Bromopyrazine

While specific toxicokinetic studies on **2-Bromopyrazine** are limited, the metabolism of pyrazines and other bromo-heterocyclic compounds generally proceeds through Phase I and Phase II reactions, primarily in the liver. Cytochrome P450 enzymes play a key role in the initial oxidative metabolism.



[Click to download full resolution via product page](#)

Caption: General metabolic pathway of **2-Bromopyrazine**.

## Conclusion

The GHS classification of **2-Bromopyrazine** as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant necessitates careful handling and the implementation of appropriate safety precautions in a laboratory setting. While specific quantitative toxicological data are not widely published, the established GHS classifications provide a clear indication of its hazard potential. The standardized OECD guidelines for toxicity testing form the basis for these classifications and offer a framework for any future toxicological assessments. A general understanding of its likely metabolic pathway via cytochrome P450-mediated oxidation and subsequent conjugation provides a starting point for more detailed toxicokinetic and mechanistic studies. For professionals in drug development, this information is critical for risk assessment and for guiding the design of safer, next-generation molecules.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Hazard Profile of 2-Bromopyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269915#ghs-hazard-classification-of-2-bromopyrazine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)